molecular formula C16H16N2O B2873549 (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone CAS No. 1023828-93-4

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

Cat. No.: B2873549
CAS No.: 1023828-93-4
M. Wt: 252.317
InChI Key: YGEYHXCRZDPSNW-UHFFFAOYSA-N
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Description

The compound “(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone” is a synthetic chemical with the molecular formula C16H16N2O and a molecular weight of 252.31 . It is also known by the synonym "(3,4-dihydro-6-methyl-1(2H)-quinolinyl)-4-pyridinyl-methanone" .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H16N2O) and molecular weight (252.31) . Other properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Catalytic Behavior and Synthesis

The synthesis and characterization of related quinoline derivatives have shown promising results in catalyzing reactions. For example, iron and cobalt complexes bearing quinoline-imine ligands exhibit good to moderate catalytic activities toward ethylene reactivity, including oligomerization and polymerization, when activated with methylaluminoxane (MAO) (Sun et al., 2007).

Antimycobacterial Activity

Quinoline derivatives synthesized through variants of the Bohlmann-Rahtz reaction demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of such compounds in developing new antitubercular agents (Kantevari et al., 2011).

Green Chemistry

The green synthesis of quinoline derivatives, like trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones, through eco-friendly methodologies further showcases the compound's role in sustainable chemistry. Such syntheses involve microwave irradiation and water as the solvent, emphasizing operational simplicity and environmental friendliness (Indumathi et al., 2012).

Fluorescence Sensing

Quinoline derivatives have been investigated for their fluorescent properties, particularly in detecting inorganic cations. A novel fluorescent dye based on the quinoline skeleton demonstrated significant binding constants and bathochromic shifts of fluorescence in the presence of certain cations, indicating potential applications in fluorescence sensing and molecular switches (Mac et al., 2010).

Magnetic Materials

The development of lanthanide complexes based on quinolin derivatives highlights the compound's utility in creating materials with magnetic properties. For instance, tetra-nuclear lanthanide complexes exhibit magnetic refrigeration and single-molecule magnet behavior, opening avenues for their application in magnetic storage devices and quantum computing (Fang et al., 2018).

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-7-15-13(10-12)5-3-9-18(15)16(19)14-4-2-8-17-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEYHXCRZDPSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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